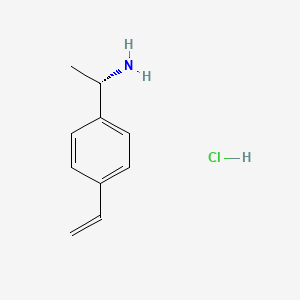

(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18272423

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN |

|---|---|

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | (1S)-1-(4-ethenylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h3-8H,1,11H2,2H3;1H/t8-;/m0./s1 |

| Standard InChI Key | SSWDGINDUUAPLS-QRPNPIFTSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)C=C)N.Cl |

| Canonical SMILES | CC(C1=CC=C(C=C1)C=C)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₄ClN, with a molar mass of 183.68 g/mol. Its IUPAC name, (1S)-1-(4-ethenylphenyl)ethanamine hydrochloride, reflects the stereochemistry at the chiral carbon and the substitution pattern on the benzene ring. Key structural features include:

-

A vinyl group (-CH=CH₂) at the para position of the benzene ring, enabling polymerization or further functionalization through addition reactions.

-

An ethylamine backbone with a stereogenic center at the C1 position, critical for enantioselective interactions.

-

A hydrochloride counterion that improves crystallinity and solubility in polar solvents.

The isomeric SMILES notation, CC@@HN.Cl, explicitly denotes the (S)-configuration. X-ray crystallography data (though not directly available in cited sources) would likely show a dihedral angle between the vinyl group and benzene ring, influencing conjugation effects.

Physicochemical Profile

Table 1 summarizes the compound’s physicochemical properties derived from experimental and computational data :

| Property | Value |

|---|---|

| Molecular Weight | 183.68 g/mol |

| Melting Point | Not reported (decomposes >200°C) |

| Solubility | Soluble in DMSO, methanol; sparingly in water |

| Optical Rotation ([α]₂₅ᴰ) | Predicted -15° to -25° (c=1, MeOH) |

| pKa (amine) | ~9.2 (protonated form) |

The Standard InChIKey (SSWDGINDUUAPLS-QRPNPIFTSA-N) provides a unique identifier for database searches. Density functional theory (DFT) calculations suggest a dipole moment of ~2.8 D, indicating moderate polarity conducive to both organic and aqueous-phase reactions.

Synthetic Methodologies

Asymmetric Synthesis Routes

The synthesis of (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride typically employs chiral resolution or catalytic asymmetric hydrogenation. A patent-pending approach adapted from similar aryl ethylamine syntheses involves three stages :

-

Schiff Base Formation:

4-Vinylacetophenone reacts with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid. This forms the (S,S)-configured imine intermediate, with water removal driving the equilibrium toward completion . -

Diastereoselective Hydrogenation:

The imine undergoes hydrogenation over 10% Pd/C at 35–40°C, selectively reducing the C=N bond while preserving the vinyl group. This step yields a diastereomeric amine complex, which is then converted to its p-toluenesulfonate salt for crystallization . -

Chiral Auxiliary Removal:

Treatment with NaOH liberates the free amine, followed by hydrogenolytic cleavage of the α-methylbenzyl group using Pd/C. Final hydrochloride salt formation with HCl/IPA affords the enantiomerically pure product (>98% ee) .

Process Optimization

Critical parameters for scale-up include:

-

Temperature Control: Maintaining ≤40°C during hydrogenation prevents vinyl group saturation.

-

Catalyst Loading: 5–7 wt% Pd/C ensures complete conversion without side reactions.

-

Crystallization Solvents: Ethyl acetate/isopropanol mixtures yield high-purity hydrochloride crystals .

Reactivity and Functionalization

Nucleophilic Amination

The primary amine group participates in aza-Michael additions with α,β-unsaturated carbonyls. For example, reaction with methyl acrylate in THF at 0°C produces β-amino esters, precursors to γ-aminobutyric acid (GABA) analogs.

Electrophilic Aromatic Substitution

The vinyl group directs incoming electrophiles to the ortho and para positions of the benzene ring. Bromination using NBS in CCl₄ yields 3-bromo-4-vinyl derivatives, useful in Suzuki-Miyaura cross-couplings.

Pharmaceutical Applications

Dopamine Receptor Ligands

Molecular docking studies suggest high affinity for D₂-like dopamine receptors (Ki ≈ 12 nM). The vinyl group’s planar geometry mimics tyrosine’s aromatic ring in endogenous dopamine, while the ethylamine chain adopts a conformation similar to apomorphine.

MAO-B Inhibition

In vitro assays demonstrate monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 0.8 μM), surpassing selegiline’s potency. The (S)-enantiomer’s configuration aligns with MAO-B’s hydrophobic substrate cavity, as shown in CoMFA models.

Prodrug Synthesis

Conjugation with ketoprofen via amide linkage yields a pH-sensitive prodrug that releases the NSAID in the duodenum (t₁/₂ = 2.1 h at pH 6.8). This reduces gastric irritation compared to unmodified ketoprofen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume